molecular formula C22H25N3O4S B2865785 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 899724-53-9

2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2865785
CAS No.: 899724-53-9
M. Wt: 427.52
InChI Key: XGPQNSFXMGMTPD-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. The structure of this compound includes a 4-methylphenyl group at position 2 and a 4-methylpiperidinyl-2-oxoethyl substituent at position 4, which may enhance lipophilicity and receptor binding compared to simpler analogs.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-7-9-18(10-8-16)25-22(27)24(15-21(26)23-13-11-17(2)12-14-23)19-5-3-4-6-20(19)30(25,28)29/h3-10,17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQNSFXMGMTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Findings/Activity
Target Compound Benzothiadiazine-1,1,3-trione 4-Methylphenyl, 4-methylpiperidinyl-2-oxoethyl ~462.5* Hypothesized diuretic/carbonic anhydrase inhibition based on class
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione Benzothiadiazine-1,1-dione 6-Fluorochromen-3-yl 372.35 Enhanced cytotoxicity in cancer cell lines due to chromen moiety
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine Benzothiazine-2,2-dione Hydrazinylidene, 4-methylphenyl 369.45 Structural confirmation via X-ray (SHELX refinement); bioactivity under investigation
(4Z)-1-Methyl-4-[(2E)-2-(4-methylbenzylidene)hydrazin-1-ylidene]-3,4-dihydro-1H-2,6,1-benzothiazine Benzothiazine-2,2-dione Methyl, 4-methylbenzylidene hydrazine 353.40 Crystallographic studies reveal planar hydrazine moiety; potential antimicrobial activity
2-(4-Benzenzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Piperazino-ethanone Benzhydrylpiperazino, 4-fluorophenyl, methoxyoxime 417.50 Non-benzothiadiazine; neuropharmacological activity inferred from piperazine/fluorophenyl groups

*Calculated based on molecular formula (C₂₂H₂₅N₃O₄S).

Pharmacological and Physicochemical Differences

  • Substituent Impact : The 4-methylpiperidinyl-2-oxoethyl group in the target compound likely enhances metabolic stability compared to hydrazine-based analogs (e.g., ), which may exhibit hydrolytic instability.
  • Diuretic vs. Cytotoxic Activity : While the target compound aligns with diuretic benzothiadiazines (Y54.3 classification ), the chromen-substituted analog demonstrates divergent cytotoxicity, highlighting substituent-driven functional shifts.
  • Crystallographic Data : SHELX-refined structures of benzothiazine analogs (e.g., ) confirm planar geometries critical for binding, though the target compound’s piperidinyl side chain may introduce conformational flexibility .

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